2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
This compound is characterized by the presence of a pyrimidine ring substituted with amino and methoxyphenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitrypanosomal and antiplasmodial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
2-Amino-4,6-diphenylpyrimidine: Known for its anticancer properties.
2-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine: Exhibits antiviral activity.
Uniqueness: 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-11-7-8-12(13(22)9-11)17-16(10-20-18(19)21-17)25-15-6-4-3-5-14(15)24-2/h3-10,22H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOZXNEMRUQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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